Ethyl 5,8,11,14-eicosatetraenoate

Catalog No.
S630790
CAS No.
1808-26-0
M.F
C22H36O2
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,8,11,14-eicosatetraenoate

CAS Number

1808-26-0

Product Name

Ethyl 5,8,11,14-eicosatetraenoate

IUPAC Name

ethyl icosa-5,8,11,14-tetraenoate

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3

InChI Key

SNXPWYFWAZVIAU-UHFFFAOYSA-N

SMILES

Array

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; Arachidonic Acid Ethyl Ester;

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

The exact mass of the compound Ethyl arachidonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. It belongs to the ontological category of long-chain fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 5,8,11,14-eicosatetraenoate is the ethyl ester form of arachidonic acid (AA), a critical omega-6 polyunsaturated fatty acid (PUFA) involved in cellular signaling and inflammation. As a more lipophilic and stable derivative, it serves as a reliable precursor for introducing arachidonic acid into in vitro and in vivo systems. Esterification of the carboxylic acid group enhances its handling properties and resistance to oxidative degradation compared to the free acid form, making it a preferred choice for applications requiring consistent, reproducible delivery of AA into cells or formulation into lipid-based systems.

Substituting Ethyl 5,8,11,14-eicosatetraenoate with its free acid form, arachidonic acid, is a critical process error for many applications. Arachidonic acid is an insoluble oil with a high pKa, making it difficult to dissolve in aqueous buffers and prone to precipitation, especially in the presence of calcium ions. Its free carboxyl group also makes it significantly more susceptible to rapid autooxidation, leading to the formation of confounding bioactive byproducts and reducing shelf-life. The ethyl ester form circumvents these issues by improving solubility in organic solvents and lipid phases and by protecting the molecule from rapid degradation, ensuring higher purity and reproducibility in experimental setups.

Enhanced Oxidative Stability for Improved Reproducibility and Shelf-Life

The esterification of arachidonic acid to its ethyl ester form significantly enhances its stability against oxidation. Multiple studies have established that free polyunsaturated fatty acids are considerably more susceptible to oxidation than their corresponding ethyl esters. This increased stability minimizes the generation of undesirable, biologically active oxidation byproducts (e.g., F2-isoprostanes), which can introduce experimental artifacts and compromise data reproducibility. The reduced rate of degradation translates to a more reliable product with a longer effective shelf-life.

Evidence DimensionSusceptibility to Oxidation
Target Compound DataLower susceptibility to oxidation
Comparator Or BaselineArachidonic Acid (Free Fatty Acid): Higher susceptibility to rapid autooxidation and co-oxidation.
Quantified DifferenceQualitatively established; ethyl esters are widely used in formulations for their improved stability over free acids.
ConditionsStandard storage and experimental conditions.

This ensures that researchers are working with the intended molecule, not a mixture of its oxidative degradation products, leading to more reliable and reproducible results.

Superior Handling and Solubility Profile for Formulation and Synthesis

The handling and solubility characteristics of Ethyl 5,8,11,14-eicosatetraenoate are substantially improved compared to arachidonic acid. The free acid is an insoluble oil that is only sparingly soluble in neutral aqueous buffers, often requiring basic conditions (pH > 8.0) or co-solvents for dissolution, which can complicate experimental design. In contrast, the ethyl ester is a liquid that is readily soluble in organic solvents like DMSO (80 mg/mL) and ethanol, simplifying stock solution preparation and its use as a precursor in organic synthesis.

Evidence DimensionSolubility in Aqueous Buffer
Target Compound DataMiscible with organic solvents, allowing for easier formulation into aqueous systems.
Comparator Or BaselineArachidonic Acid: Sparingly soluble in neutral buffers; requires basic pH or co-solvents for dissolution, forming opaque suspensions upon dilution.
Quantified DifferenceQualitative but significant practical difference: clear organic solutions vs. difficult-to-manage aqueous suspensions.
ConditionsStandard laboratory solvents (DMSO, ethanol) and aqueous buffers (PBS).

For chemical synthesis or preparing high-concentration stock solutions for cell culture, the ethyl ester's superior solubility avoids precipitation and ensures homogenous delivery.

Effective Precursor for In Vivo and In Vitro Arachidonic Acid Enrichment

Ethyl arachidonate serves as an effective pro-drug for arachidonic acid, readily taken up by cells and metabolized to the free acid form. Studies in hamsters have shown that dietary supplementation with ethyl arachidonate significantly increases the arachidonic acid content in the phospholipids of numerous tissues, including macrophages and platelets, by over 50% compared to control diets. This demonstrates its high utility as a source for enriching cellular arachidonate levels for subsequent studies on eicosanoid production and signaling pathways. While the bioavailability of ethyl esters can be lower than free fatty acids in some contexts, their stability and ease of formulation often make them a more practical choice for achieving consistent tissue enrichment.

Evidence DimensionIncrease in Tissue Phospholipid Arachidonic Acid Content
Target Compound Data>50% increase in tissue AA content vs. control diets.
Comparator Or BaselineEthyl Oleate or Ethyl Linoleate Diets: No significant increase in tissue arachidonic acid levels.
Quantified Difference>50% higher enrichment compared to diets supplemented with other fatty acid esters.
ConditionsIn vivo dietary supplementation in Syrian hamsters.

This provides a reliable method to specifically elevate cellular arachidonic acid pools, which is essential for studying the downstream effects of AA metabolism in a controlled manner.

In Vitro Studies of Eicosanoid Signaling Pathways

For cell culture experiments investigating the metabolism of arachidonic acid into prostaglandins, leukotrienes, or other eicosanoids, the high purity and oxidative stability of the ethyl ester are paramount. It ensures that observed cellular responses are due to the enzymatic metabolism of arachidonic acid, not confounding effects from pre-existing oxidative byproducts.

Nutritional Science and In Vivo Models of Lipid Metabolism

As demonstrated in animal studies, ethyl arachidonate is an effective agent for specifically enriching tissue levels of arachidonic acid. This makes it the right choice for in vivo research aiming to understand how elevated arachidonic acid levels impact inflammation, immune response, and overall physiology in a controlled dietary model.

Precursor for the Synthesis of Arachidonic Acid Derivatives

In synthetic organic chemistry, the superior solubility and handling properties of ethyl arachidonate make it a more process-friendly starting material than the free acid. Its use simplifies reaction setups in non-polar solvents and protects the carboxyl group, which might otherwise require a separate protection/deprotection step.

Formulation of Topical or Systemic Lipid-Based Delivery Systems

The lipophilic nature and enhanced stability of the ethyl ester make it suitable for incorporation into lipid-based formulations such as creams, emulsions, or lipid nanoparticles. Its resistance to oxidation ensures the integrity of the final product during its shelf-life, a critical factor in both research and commercial development.

XLogP3

7

Hydrogen Bond Acceptor Count

2

Exact Mass

332.271530387 Da

Monoisotopic Mass

332.271530387 Da

Heavy Atom Count

24

Appearance

Assay:>98%A solution in ethanol

UNII

3NU6034AW3

Wikipedia

Ethyl arachidonate

Use Classification

Cosmetics -> Emollient

Dates

Last modified: 08-15-2023

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